![molecular formula C20H23N3O4 B12326531 N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phe-Tyr-NH2 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method utilizes α-chymotrypsin as a catalyst. The optimal conditions for this enzymatic synthesis include a reaction time of approximately 7.4 minutes, a temperature of 28.1°C, and an enzyme activity of 98.9 U. The molar ratio of phenylalanine to tyrosine is maintained at 1:2.8, resulting in a high yield of around 85.5% .
Industrial Production Methods
While specific industrial production methods for Ac-Phe-Tyr-NH2 are not extensively documented, the principles of SPPS and enzymatic catalysis can be scaled up for larger production. The use of automated peptide synthesizers and optimization of reaction conditions are crucial for efficient industrial-scale synthesis.
化学反应分析
Types of Reactions
Ac-Phe-Tyr-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group in the tyrosine residue is particularly reactive and can participate in oxidation reactions, forming quinone derivatives. Additionally, the peptide bond can be cleaved under specific conditions, such as enzymatic hydrolysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds like PhI(OAc)2.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine or quinone derivatives, while reduction can yield the corresponding alcohols.
科学研究应用
Ac-Phe-Tyr-NH2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and cleavage.
Biology: It is used in the investigation of protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound has potential therapeutic applications, particularly in the design of peptide-based drugs.
Industry: It is utilized in the development of biomaterials and as a building block for more complex peptides.
作用机制
The mechanism of action of Ac-Phe-Tyr-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine and tyrosine residues play crucial roles in binding to these targets, facilitating various biochemical processes. For instance, the phenol group in tyrosine can form hydrogen bonds and participate in hydrophobic interactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
Ac-Ser-Tyr-NH2: Another dipeptide with similar structural properties but different amino acid composition.
Tyr-c[®-β3-Lys-Phe-Phe-Asp]NH2 (RP-171): A cyclic peptide with distinct biological activities.
α-Melanocyte Stimulating Hormone (α-MSH): A peptide hormone with a similar tyrosine residue but a more complex structure.
Uniqueness
Ac-Phe-Tyr-NH2 is unique due to its specific combination of phenylalanine and tyrosine residues, which confer distinct chemical and biological properties. Its relatively simple structure makes it an ideal model for studying peptide chemistry and developing new peptide-based therapeutics .
属性
IUPAC Name |
2-acetamido-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNUHNDVXOFSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
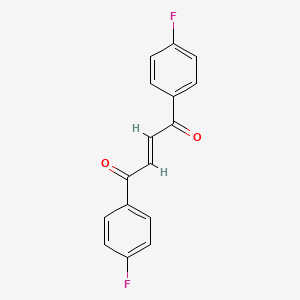
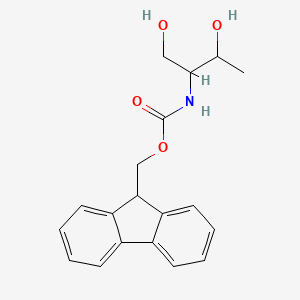

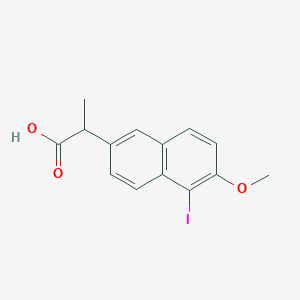
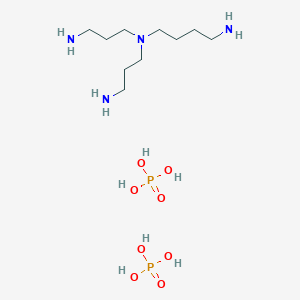
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
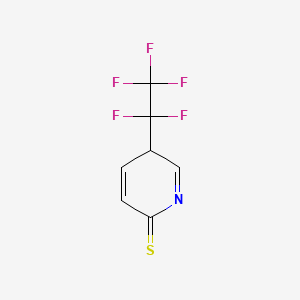
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
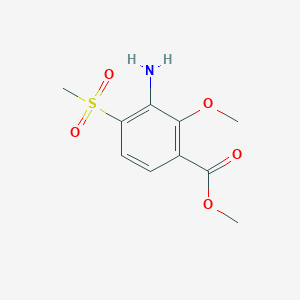
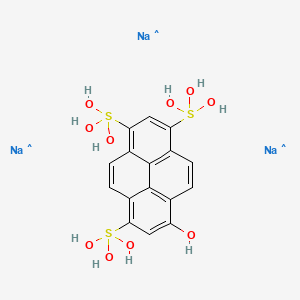
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
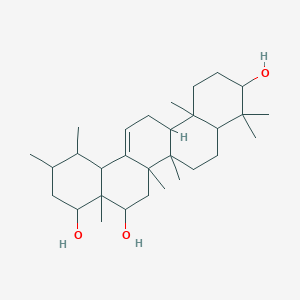
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
